5-Chlorouridine: A Technical Guide to its Incorporation into DNA and RNA
5-Chlorouridine: A Technical Guide to its Incorporation into DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorouridine (5-ClU) is a halogenated pyrimidine (B1678525) nucleoside that has garnered interest in biomedical research due to its structural analogy to naturally occurring nucleosides and its potential as a therapeutic agent and a biological probe. This technical guide provides an in-depth overview of the mechanisms governing the incorporation of 5-chlorouridine into both DNA and RNA. It details the metabolic activation, enzymatic recognition by polymerases, and the subsequent functional consequences of its presence in nucleic acid chains. This document is intended to be a comprehensive resource for researchers in molecular biology, pharmacology, and drug development.
Metabolic Activation of 5-Chlorouridine
For 5-chlorouridine to be incorporated into nucleic acids, it must first be converted into its active triphosphate form. This process, known as metabolic activation, is a stepwise phosphorylation cascade catalyzed by cellular kinases.
The metabolic activation pathway for 5-chlorouridine is analogous to that of the naturally occurring nucleoside, uridine (B1682114). The key enzymatic steps are:
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Monophosphorylation: 5-Chlorouridine is first phosphorylated to 5-chlorouridine monophosphate (5-Cl-UMP) by uridine-cytidine kinases.
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Diphosphorylation: 5-Cl-UMP is subsequently phosphorylated to 5-chlorouridine diphosphate (B83284) (5-Cl-UDP) by nucleoside monophosphate kinases (NMPKs).
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Triphosphorylation: Finally, 5-Cl-UDP is converted to 5-chlorouridine triphosphate (5-Cl-UTP) by nucleoside diphosphate kinases (NDPKs), which utilize ATP as a phosphate (B84403) donor.
Similarly, the deoxyribonucleoside analog, 5-chloro-2'-deoxyuridine (B16210) (5-CldU), is converted to 5-chloro-2'-deoxyuridine triphosphate (5-Cl-dUTP) through the action of deoxyribonucleoside kinases.
Incorporation of 5-Chloro-2'-deoxyuridine into DNA
The incorporation of 5-CldU into DNA is a well-documented phenomenon. The triphosphate form, 5-Cl-dUTP, serves as a substrate for various DNA polymerases, where it is recognized as an analog of thymidine (B127349) triphosphate (dTTP).
Enzymatic Recognition and Incorporation Efficiency
Multiple DNA polymerases can incorporate 5-Cl-dUTP opposite adenine (B156593) in a template strand. Studies have shown that human K-562 cells cultured with 10 µM 5-CldU can incorporate it into their DNA without significant toxicity[1]. The efficiency of incorporation and the fidelity of replication past a 5-chlorouracil (B11105) (ClU) base in the template have been quantitatively assessed for several polymerases.
| Polymerase | Template Base | Incoming Nucleotide | Km (µM) | kcat (min-1) |
| Human Pol β | ClU | dATP | 0.025 | 0.23 |
| Human Pol β | ClU | dGTP | 30 | 0.02 |
| AMV-RT | ClU | dATP | 0.010 | 0.54 |
| AMV-RT | ClU | dGTP | 60 | 0.03 |
| Klenow Fragment | ClU | dATP | 0.001 | 0.11 |
| Klenow Fragment | ClU | dGTP | 4 | 0.01 |
| Table 1: Kinetic parameters for nucleotide incorporation opposite a 5-chlorouracil (ClU) template base by different DNA polymerases[1]. |
The data indicate that while dATP is the preferred nucleotide opposite a template ClU, misincorporation of dGTP can occur, albeit with much lower efficiency[1]. This mispairing is pH-dependent and is attributed to the electron-withdrawing nature of the 5-chloro substituent, which promotes the formation of an ionized ClU-G mispair[1].
Functional Consequences of Incorporation into DNA
The presence of 5-CldU in DNA can lead to several cellular consequences:
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Genotoxicity: 5-CldU is known to induce sister-chromatid exchanges and can be mutagenic[2]. The mispairing with guanine (B1146940) can lead to C to T transition mutations[3].
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Cellular Senescence and Toxicity: At higher concentrations, 5-CldU can induce cellular senescence and toxicity[1][3].
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DNA Damage Response: The incorporation of halogenated nucleosides can trigger DNA damage signaling pathways. While specific data for 5-CldU is limited, studies on the related compound 5-fluorouracil (B62378) (5-FU) show activation of the ATM/CHEK2/TP53 pathway in response to high doses, indicating the formation of double-strand breaks[4]. It is plausible that 5-CldU incorporation elicits a similar response.
Incorporation of 5-Chlorouridine into RNA
The incorporation of 5-ClU into RNA is less well-characterized compared to its deoxy-analogue in DNA. However, existing evidence suggests that 5-Cl-UTP can be utilized by RNA polymerases.
Enzymatic Recognition and Incorporation
While direct kinetic data for the incorporation of 5-Cl-UTP by RNA polymerases are scarce, studies on related 5-substituted uridine triphosphates provide some insights. For instance, 5-methyl-UTP is utilized by cherry salmon RNA polymerase I and II, in one case even more efficiently than UTP[5]. This suggests that modifications at the 5-position of the uracil (B121893) ring are generally tolerated by RNA polymerases. However, it is likely that the bulky and electronegative chlorine atom at this position may reduce the efficiency of incorporation compared to the natural substrate.
Functional Consequences of Incorporation into RNA
The presence of 5-ClU in RNA transcripts can have significant functional consequences:
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Inhibition of Pre-mRNA Splicing: Pre-mRNA transcripts containing 5-chlorouridine are not efficiently spliced in vitro. This is because the modified transcripts are unable to form active splicing complexes[6]. This finding has major implications for gene expression, as splicing is a critical step in the maturation of most eukaryotic mRNAs.
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Potential Effects on Translation: While direct studies on the effect of 5-ClU on translation are lacking, research on other RNA modifications suggests potential impacts. The incorporation of modified nucleotides can lead to ribosome stalling, which in turn can trigger mRNA decay pathways[5][7][8]. Studies on 5-fluorouracil have shown that its incorporation into RNA can enhance ribosome collisions and activate ribosome quality control (RQC) mechanisms to mitigate the resulting cytotoxicity[9]. It is plausible that 5-ClU could have similar effects.
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Innate Immune Sensing: The cellular innate immune system has evolved to recognize foreign or aberrant RNA molecules. RNA sensors such as RIG-I, MDA5, and Toll-like receptors (TLRs) can detect specific features of viral or damaged RNA and trigger an immune response[10][11][12]. While there is no direct evidence for the recognition of 5-chlorouridine by these sensors, the presence of unnatural modifications in RNA could potentially be detected as a danger signal.
Experimental Protocols
In Vitro Transcription with 5-Chloro-UTP
This protocol is for the synthesis of RNA containing 5-chlorouridine using an in vitro transcription system.
Materials:
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Linearized DNA template with a T7, SP6, or T3 promoter
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T7, SP6, or T3 RNA polymerase
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5X Transcription Buffer (typically contains Tris-HCl, MgCl₂, DTT, spermidine)
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Ribonuclease inhibitor
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ATP, GTP, CTP solution (10 mM each)
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UTP solution (10 mM)
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5-Chloro-UTP solution (10 mM)
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Nuclease-free water
Procedure:
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Thaw all components on ice.
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Assemble the reaction at room temperature in the following order:
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Nuclease-free water to a final volume of 20 µL
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4 µL of 5X Transcription Buffer
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2 µL of 100 mM DTT
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1 µL of Ribonuclease inhibitor
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1 µg of linearized DNA template
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2 µL of ATP, GTP, CTP mix (10 mM each)
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A mixture of UTP and 5-Chloro-UTP to the desired final concentration (e.g., for 50% incorporation, use 1 µL of 10 mM UTP and 1 µL of 10 mM 5-Chloro-UTP)
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2 µL of RNA polymerase
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-
Mix gently and incubate at 37°C for 2 hours.
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To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
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Purify the RNA using a suitable method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation, or a column-based purification kit).
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Resuspend the RNA in nuclease-free water and quantify using a spectrophotometer.
Primer Extension Assay for Mapping Polymerase Stalling
This assay can be used to determine if the incorporation of 5-chlorouridine into an RNA template causes RNA polymerase to stall or terminate transcription.
Materials:
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RNA template containing 5-chlorouridine
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A 5'-radiolabeled DNA primer complementary to a region downstream of the expected stall site
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Reverse transcriptase (e.g., AMV or M-MLV)
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10X Reverse Transcriptase Buffer
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dNTP mix (10 mM each)
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Nuclease-free water
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Stop solution (e.g., formamide (B127407) with loading dyes)
Procedure:
-
Annealing:
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In a PCR tube, mix 1 pmol of the RNA template with 2 pmol of the 5'-radiolabeled primer in 10 µL of annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl).
-
Heat to 90°C for 2 minutes, then slowly cool to room temperature to allow annealing.
-
-
Extension:
-
Prepare a master mix containing:
-
2 µL of 10X Reverse Transcriptase Buffer
-
1 µL of dNTP mix
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1 µL of Reverse Transcriptase
-
6 µL of nuclease-free water
-
-
Add 10 µL of the master mix to the annealed primer-template.
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Incubate at 42°C for 1 hour.
-
-
Analysis:
-
Stop the reaction by adding 10 µL of stop solution.
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Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer to map the termination sites to single-nucleotide resolution.
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Detection of 5-Chlorouracil in Nucleic Acids by GC-MS
This protocol provides a general workflow for the detection and quantification of 5-chlorouracil in DNA or RNA samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
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Isolated DNA or RNA sample
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Nuclease P1
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Alkaline phosphatase
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Thymidine phosphorylase (for DNA) or Uridine phosphorylase (for RNA)
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Derivatizing agent (e.g., 3,5-bis-(trifluoromethyl)-benzyl bromide)
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Organic solvent (e.g., ethyl acetate)
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Internal standard (e.g., isotopically labeled 5-chlorouracil)
Procedure:
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Enzymatic Digestion:
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Digest the nucleic acid sample to nucleosides using nuclease P1 and alkaline phosphatase.
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For the release of the 5-chlorouracil base, further treat the sample with the appropriate phosphorylase.
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Extraction:
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Spike the sample with the internal standard.
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Extract the 5-chlorouracil from the aqueous solution using an organic solvent.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness.
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Reconstitute the sample in a suitable solvent and add the derivatizing agent.
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Incubate at an elevated temperature to complete the reaction.
-
-
GC-MS Analysis:
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Inject the derivatized sample into the GC-MS system.
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Use a suitable temperature program for the gas chromatograph to separate the derivatized 5-chlorouracil from other components.
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Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity and selectivity.
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Quantify the amount of 5-chlorouracil by comparing the peak area of the analyte to that of the internal standard.
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Conclusion
The incorporation of 5-chlorouridine into nucleic acids is a multifaceted process with significant biological implications. While its incorporation into DNA is relatively well-understood, leading to genotoxicity and the activation of DNA damage responses, its role in RNA biology is an emerging area of research. The finding that 5-chlorouridine can inhibit pre-mRNA splicing highlights a potent mechanism by which this compound can disrupt gene expression. Further investigation is required to fully elucidate the kinetics of its incorporation into RNA by various polymerases and to understand its impact on translation and other RNA-mediated processes. The experimental protocols provided in this guide offer a starting point for researchers to further explore the intricate mechanisms and consequences of 5-chlorouridine incorporation. This knowledge will be invaluable for the development of novel therapeutic strategies and for a deeper understanding of cellular responses to modified nucleic acids.
References
- 1. Substrate properties of C'-methyl UTP derivatives in T7 RNA polymerase reactions. Evidence for N-type NTP conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Determinants of substrate specificity in RNA-dependent nucleotidyl transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput 5′P sequencing enables the study of degradation-associated ribosome stalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosome dynamics and mRNA turnover, a complex relationship under constant cellular scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome Quality Control mitigates the cytotoxicity of ribosome collisions induced by 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 11. Innate immune responses to RNA: sensing and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA Recognition and Immunity—Innate Immune Sensing and Its Posttranscriptional Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
